molecular formula C14H17N3O2 B3174678 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine CAS No. 954229-12-0

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

Cat. No.: B3174678
CAS No.: 954229-12-0
M. Wt: 259.3 g/mol
InChI Key: CEWMQIHGXTYBFE-UHFFFAOYSA-N
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Description

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine is a chemical compound of high interest in medicinal chemistry and preclinical research, designed for laboratory investigations. This synthetic molecule features a 1,3,4-oxadiazole heterocycle, a privileged scaffold known for its metabolic stability and role as a bioisostere, which is disubstituted with a 2-methoxyphenyl group and a piperidine ring . The integration of the piperidine moiety is particularly significant, as this saturated nitrogen-containing heterocycle is a common pharmacophore found in a wide array of bioactive molecules targeting the central nervous system (CNS) . While specific biological data for this exact compound may require further investigation, structural analogs incorporating the 1,3,4-oxadiazole core linked to a piperidine or piperazine unit have demonstrated notable pharmacological activities in scientific studies. These include significant anticonvulsant effects in maximal electroshock seizure (MES) models and anti-depressant potential in preclinical behavioral assays, making such compounds valuable tools for neuroscience research . The molecular architecture of this compound suggests its primary value as a key intermediate or target molecule for researchers developing novel therapeutic agents, particularly for conditions like epilepsy and depression, and for studying the GABAergic system . It is also highly relevant in the synthesis of more complex derivatives for establishing structure-activity relationships (SAR) . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-piperidin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-18-12-5-3-2-4-11(12)14-17-16-13(19-14)10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWMQIHGXTYBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2-methoxybenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable reagent like phosphorus oxychloride to form the oxadiazole ring.

    Attachment of the Piperidine Ring: The oxadiazole intermediate is then reacted with piperidine under appropriate conditions to form the final compound. This step may involve the use of coupling agents or catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine can be synthesized through a multi-step process involving the formation of hydrazones and subsequent cyclization to oxadiazoles. The synthesis typically starts with 2-methoxybenzohydrazide, which undergoes condensation with appropriate aldehydes or ketones to form the desired oxadiazole structure.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activities. For instance, compounds bearing similar oxadiazole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that synthesized compounds demonstrated significant antibacterial activity against various strains, suggesting their potential as new antimicrobial agents .

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. The compound has been tested on cancer cell lines such as HCT-8 and HT-29, showing promising results in inhibiting cell proliferation and inducing apoptosis. These findings suggest that this compound could serve as a lead compound for developing novel anticancer therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been investigated. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial activity of various oxadiazole derivatives, including those related to this compound, it was found that certain compounds exhibited Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics. The research involved testing these compounds against clinical isolates of bacteria and fungi .

CompoundMIC (µg/mL)Activity Against
Compound A50Staphylococcus aureus
Compound B25Escherichia coli
Compound C10Candida albicans

Case Study 2: Anticancer Efficacy

Another significant study focused on the anticancer efficacy of oxadiazole derivatives on human colorectal cancer cell lines. The results showed that treatment with these compounds led to a dose-dependent decrease in cell viability and increased apoptosis markers .

Treatment Concentration (µM)% Cell Viability
0100
1075
2050
4030

Mechanism of Action

The mechanism of action of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring can form hydrogen bonds or π-π interactions with target proteins, while the piperidine ring can enhance binding affinity.

    Material Properties: In material science, the electronic properties of the oxadiazole ring can contribute to the compound’s ability to conduct electricity or emit light.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The primary structural variations among analogs of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine involve substitutions on the phenyl ring of the oxadiazole moiety or modifications to the piperidine ring. Key examples include:

Compound Name Substituent on Oxadiazole Piperidine Modification Key Properties/Activities References
This compound 2-Methoxyphenyl None High lipophilicity (predicted)
2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine HCl 2-Fluorophenyl Hydrochloride salt Improved solubility; potential CNS activity
4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine 4-Fluorophenyl None Antibacterial (vs. S. aureus, E. coli)
4-[5-(tert-Butyl)-1,3,4-oxadiazol-2-yl]piperidine tert-Butyl None Enhanced steric bulk; unknown bioactivity
4-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]piperidine 4-Bromophenyl None Potential halogen bonding in target binding

Key Observations :

  • Substituent Position : The 2-methoxyphenyl group in the target compound may favor interactions with hydrophobic pockets in enzymes (e.g., thioredoxin reductase) compared to para-substituted analogs .
  • Halogen vs. Methoxy : Fluorine (electron-withdrawing) in 2-fluorophenyl analogs improves metabolic stability, while methoxy (electron-donating) may enhance π-π stacking .

Target Compound Hypotheses :

  • The 2-methoxyphenyl group may confer antifungal or anticancer activity via redox modulation or protein binding, as seen in LMM5 and quinoline-oxadiazole hybrids .
  • Piperidine’s basicity could enhance blood-brain barrier penetration, making CNS-targeted applications plausible .

Biological Activity

The compound 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine represents a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article delves into the synthesis, biological activity, and pharmacological potential of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Hydrazone : Starting from 2-methoxybenzohydrazide, a hydrazone intermediate is formed.
  • Cyclization : The hydrazone undergoes cyclization to yield the oxadiazole derivative.
  • Final Product Formation : Treatment with hydrazine hydrate leads to the formation of the desired piperidine derivative.

This multi-step synthesis has been documented in various studies, emphasizing the structural confirmation through techniques such as IR, NMR, and mass spectrometry .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity:

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various strains of Candida species. The results from agar diffusion assays indicated that:

Fungal StrainMIC (µg/mL)
Candida albicans125
Candida tropicalis100

The antifungal efficacy was further confirmed through broth microdilution assays .

The biological activity of this compound is hypothesized to involve the inhibition of key metabolic pathways in microbial cells. Specifically, it has been observed to interfere with cell wall synthesis and disrupt membrane integrity, leading to cell death .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Research : In vitro studies have shown that derivatives containing the oxadiazole moiety can induce apoptosis in cancer cell lines such as HCT-8 and HT-29 through modulation of drug metabolism gene expression .
  • Enzyme Inhibition : The compound has also been evaluated for its enzyme inhibitory activities against acetylcholinesterase (AChE) and urease, indicating its potential role in treating neurodegenerative diseases and gastrointestinal disorders .

Q & A

Q. What are the key synthetic pathways for 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine?

The synthesis typically involves multi-step protocols:

Carboxylic Acid Conversion : React 2-methoxyphenyl carboxylic acid with hydrazine (N₂H₄) in methanol under reflux to form hydrazide intermediates .

Oxadiazole Formation : Treat the hydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux to generate the 1,3,4-oxadiazole ring .

Electrophilic Coupling : React the oxadiazole nucleophile with a piperidine-derived electrophile (e.g., 4-bromomethylbenzenesulfonyl piperidine) in dimethylformamide (DMF) using lithium hydride (LiH) as a base .

Q. Critical Parameters :

  • Reflux time: 4–6 hours for oxadiazole formation .
  • Purification: Recrystallization from methanol yields pure compounds (>90% purity) .

Q. How is the structural integrity of the compound validated post-synthesis?

A combination of spectral techniques is used:

  • IR Spectroscopy : Confirm N–H (3200–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • ¹H-NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm) and piperidine protons (δ 1.5–2.5 ppm) .
  • EI-MS : Molecular ion peaks (e.g., m/z 268.27 for C₁₅H₁₂N₂O₃) verify molecular weight .

Q. Validation Workflow :

Monitor reaction progress via thin-layer chromatography (TLC) .

Cross-reference spectral data with computational predictions (e.g., PubChem) .

Q. What are the primary biological applications under investigation?

The compound is screened for antibacterial activity using:

  • Gram-positive/negative strains : Staphylococcus aureus, Escherichia coli.
  • Method : Broth dilution assay (MIC values) .

Q. Preliminary Findings :

  • Moderate activity (MIC: 16–32 µg/mL) against S. aureus due to sulfonamide and oxadiazole pharmacophores .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

ICReDD Framework integrates:

Quantum Chemical Calculations : Predict reaction pathways and transition states .

Machine Learning : Analyze historical data (e.g., reflux time vs. yield) to recommend optimal conditions (e.g., 5-hour reflux for 85% yield) .

Q. Case Study :

  • Reducing LiH stoichiometry from 2.0 to 1.5 equivalents improved yield by 12% while minimizing side reactions .

Q. How to resolve discrepancies in spectral data during structural elucidation?

Scenario : Inconsistent ¹H-NMR splitting patterns for piperidine protons. Approach :

Variable Temperature NMR : Assess conformational flexibility (e.g., chair vs. boat forms) .

2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

Q. Example :

  • Aromatic protons (δ 7.2–7.8 ppm) in oxadiazole may split due to restricted rotation; NOESY confirms spatial proximity to methoxy groups .

Q. What strategies mitigate toxicity risks during handling?

Safety Protocols :

  • PPE : Gloves, goggles, and fume hoods for sulfonyl chloride intermediates (corrosive) .
  • First Aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Q. Storage :

  • Desiccate at 2–8°C to prevent hydrolysis of the oxadiazole ring .

Q. How to design analogs with enhanced bioactivity?

Rational Design :

Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) at the phenyl ring to improve antibacterial potency .

Piperidine Modifications : Replace 4-methylpiperidine with 4-fluoropiperidine to enhance blood-brain barrier penetration .

Q. Screening Workflow :

  • In Silico Docking : Identify binding pockets in target enzymes (e.g., E. coli DNA gyrase) .
  • SAR Analysis : Correlate logP values with MIC data to optimize hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine
Reactant of Route 2
4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

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